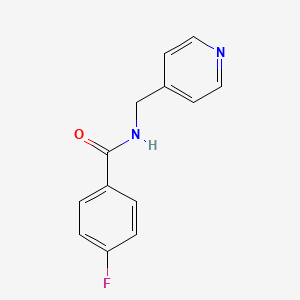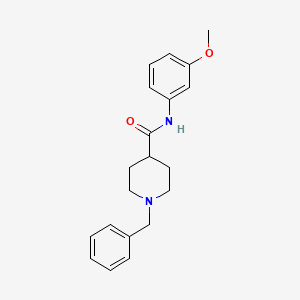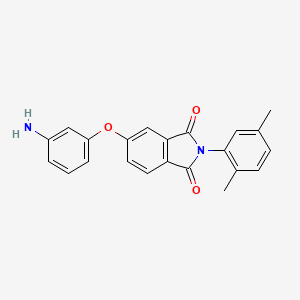
4-fluoro-N-(4-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-pyridinylmethyl)benzamide, also known as PFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PFB is a small molecule that belongs to the class of benzamides and is synthesized through a multi-step process.
Wirkmechanismus
4-fluoro-N-(4-pyridinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist by binding to the receptor and blocking the action of dopamine. This results in a decrease in the release of dopamine in the brain, which is believed to be responsible for the antipsychotic effects of 4-fluoro-N-(4-pyridinylmethyl)benzamide. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(4-pyridinylmethyl)benzamide has a number of biochemical and physiological effects, including a decrease in dopamine release, an increase in serotonin release, and a decrease in the production of pro-inflammatory cytokines. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have a low affinity for other dopamine receptors, which reduces the risk of side effects associated with other antipsychotic drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluoro-N-(4-pyridinylmethyl)benzamide is its selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of 4-fluoro-N-(4-pyridinylmethyl)benzamide is its relatively low potency compared to other antipsychotic drugs.
Zukünftige Richtungen
There are several future directions for the study of 4-fluoro-N-(4-pyridinylmethyl)benzamide, including the development of more potent analogs, the investigation of its potential as an antidepressant and anti-inflammatory agent, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of 4-fluoro-N-(4-pyridinylmethyl)benzamide in clinical trials.
Synthesemethoden
The synthesis of 4-fluoro-N-(4-pyridinylmethyl)benzamide involves several steps, including the formation of the pyridine ring and the introduction of the fluorine atom. The process starts with the reaction of 4-chloromethylbenzoic acid with pyridine to form 4-pyridinylmethylbenzoic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to form 4-pyridinylmethylbenzamide. Finally, the fluorine atom is introduced through a substitution reaction using a fluorinating agent such as TMSF.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications, including as an antipsychotic, antidepressant, and anti-inflammatory agent. Studies have shown that 4-fluoro-N-(4-pyridinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHGJWWGAIYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386100 |
Source


|
| Record name | 4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
CAS RN |
63825-03-6 |
Source


|
| Record name | 4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)

![3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)

